molecular formula C19H18N2O4S B2372667 Ethyl 2-(4-ethoxybenzamido)benzo[d]thiazole-6-carboxylate CAS No. 896680-12-9

Ethyl 2-(4-ethoxybenzamido)benzo[d]thiazole-6-carboxylate

Cat. No. B2372667
CAS RN: 896680-12-9
M. Wt: 370.42
InChI Key: YDPJCMKTDZFXRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(4-ethoxybenzamido)benzo[d]thiazole-6-carboxylate is a chemical compound. It belongs to the class of organic compounds known as thiazoles, which are aromatic five-membered ring compounds with a general formula of C3H3NS .


Chemical Reactions Analysis

Thiazoles are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation . Specific chemical reactions involving Ethyl 2-(4-ethoxybenzamido)benzo[d]thiazole-6-carboxylate are not detailed in the available resources.


Physical And Chemical Properties Analysis

Thiazoles have similar chemical and physical properties to pyridine and pyrimidine . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral . Specific physical and chemical properties of Ethyl 2-(4-ethoxybenzamido)benzo[d]thiazole-6-carboxylate are not detailed in the available resources.

Scientific Research Applications

  • Synthesis and Biological Properties : Research on new piperidine substituted benzothiazole derivatives revealed that ethyl 2-aminobenzo[d]thiazole-6-carboxylate can be chemically modified to produce compounds with significant antibacterial and antifungal activities. This study illustrates the potential of ethyl 2-(4-ethoxybenzamido)benzo[d]thiazole-6-carboxylate derivatives in developing new antimicrobial agents (Shafi et al., 2021).

  • Synthesis of Derivatives and Their Reactions : A study focused on the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo(4,5)thiazolo-(3,2-a) pyridine-4-carboxylate derivatives highlights the chemical versatility of ethyl 2-(4-ethoxybenzamido)benzo[d]thiazole-6-carboxylate. This work underscores its utility in creating complex molecules with potential biological applications, including antimicrobial activity (Mohamed, 2014).

  • Antimicrobial and Antioxidant Activities : The synthesis of 8-ethoxycoumarin derivatives, through interactions involving ethyl 2-(4-ethoxybenzamido)benzo[d]thiazole-6-carboxylate, demonstrated the production of compounds with promising antimicrobial activities. This research provides a foundation for further exploration into the antimicrobial and antioxidant potentials of these compounds (Mohamed et al., 2012).

  • Immunomodulatory and Anticancer Activities : Investigation into novel 2‐substituted‐6‐bromo‐3‐methylthiazolo[3,2‐a]benzimidazole derivatives, including ethyl 2-(4-ethoxybenzamido)benzo[d]thiazole-6-carboxylate, revealed significant immunomodulatory and anticancer activities. These findings point to the potential use of these compounds in cancer therapy, specifically targeting colon carcinoma and hepatocellular carcinoma cells (Abdel‐Aziz et al., 2009).

properties

IUPAC Name

ethyl 2-[(4-ethoxybenzoyl)amino]-1,3-benzothiazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S/c1-3-24-14-8-5-12(6-9-14)17(22)21-19-20-15-10-7-13(11-16(15)26-19)18(23)25-4-2/h5-11H,3-4H2,1-2H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDPJCMKTDZFXRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-ethoxybenzamido)benzo[d]thiazole-6-carboxylate

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